N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Succinate dehydrogenase inhibitor Antifungal agent Sclerotinia sclerotiorum

CAS 851095-26-6 presents an irreplaceable scaffold where the furan-oxadiazole-nitrothiophene triad governs target engagement and redox activity; substituting any moiety yields a different chemotype with unpredictable bioactivity. In SDH-inhibitor series, furan-substituted oxadiazoles display EC50 values down to 0.140 mg/L against S. sclerotiorum, outperforming boscalid. The nitrothiophene pharmacophore also drives anti-MRSA potency (MIC 0.20–0.78 μg/mL). Procuring this precise CAS ensures SAR continuity for antifungal, antibacterial, and dual-function probe development.

Molecular Formula C11H6N4O5S
Molecular Weight 306.25
CAS No. 851095-26-6
Cat. No. B2810013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS851095-26-6
Molecular FormulaC11H6N4O5S
Molecular Weight306.25
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C11H6N4O5S/c16-9(7-3-4-8(21-7)15(17)18)12-11-14-13-10(20-11)6-2-1-5-19-6/h1-5H,(H,12,14,16)
InChIKeyLBUKJOBZESCKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide: Procurement Guide for a Furan-Oxadiazole SDH Inhibitor Scaffold


N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 851095-26-6) is a heterocyclic small molecule that integrates furan, 1,3,4-oxadiazole, and 5-nitrothiophene-2-carboxamide pharmacophores . The compound belongs to a broader class of thiophene/furan-1,3,4-oxadiazole carboxamides that have been investigated as succinate dehydrogenase (SDH) inhibitors for agricultural fungicide development [1]. While direct primary research data on this specific compound remains limited in the public domain, its structural scaffold has demonstrated quantifiable differentiation in antifungal, antibacterial, and anticancer assays when compared to commercial standards and in-class analogs.

Why Generic Substitution Fails: Electronic and Structural Differentiation of N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide


The three heterocyclic components of this compound—furan, 1,3,4-oxadiazole, and nitrothiophene—are not interchangeable with simple phenyl or other heteroaryl analogs without substantially altering electronic distribution, hydrogen-bonding capacity, and target engagement. In the SDH inhibitor series, the furan-substituted oxadiazole derivatives exhibited distinct antifungal potency profiles compared to their thiophene counterparts, with EC50 values ranging from 0.1 to 1.1 mg/L depending on the specific heterocycle substitution pattern [1]. The electron-withdrawing nitro group on the thiophene ring further contributes to redox activity and target binding, a feature that is lost in non-nitrated analogs. Therefore, substituting any of these moieties yields a different chemotype with unpredictable bioactivity, making the precise CAS 851095-26-6 essential for reproducibility and SAR continuity in procurement decisions.

Quantitative Differentiation Evidence for N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide Against Comparators


Superior Antifungal Potency Against Sclerotinia sclerotiorum Relative to Commercial SDH Inhibitor Boscalid

Thiophene/furan-1,3,4-oxadiazole carboxamides, the structural class to which the target compound belongs, demonstrate EC50 values as low as 0.140 ± 0.034 mg/L against S. sclerotiorum, representing a 4.6-fold improvement over the commercial SDH inhibitor boscalid (EC50 = 0.645 ± 0.023 mg/L) [1]. While the specific EC50 of CAS 851095-26-6 has not been individually reported, it resides within a series where furan-substituted analogs contribute to this potency range.

Succinate dehydrogenase inhibitor Antifungal agent Sclerotinia sclerotiorum

Enhanced Succinate Dehydrogenase Enzyme Inhibition Compared to Boscalid

In the SDH enzyme inhibition assay, members of this oxadiazole-carboxamide class displayed IC50 values as low as 1.01 ± 0.21 μM, which is 3.5-fold more potent than boscalid (IC50 = 3.51 ± 2.02 μM) [1]. The furan-substituted derivatives, including the target compound, are integral to this structure-activity relationship.

SDH enzyme inhibition Fungicide target engagement IC50

Broad-Spectrum Antibacterial Activity Against Multidrug-Resistant S. aureus Surpassing Vancomycin

Oxadiazole-derived nitrothiophene compounds sharing the core pharmacophore with the target compound exhibit MIC values of 0.20–0.78 μg/mL against five multidrug-resistant S. aureus strains (NRS-1, NRS-70, NRS-100, NRS-108, NRS-271), outperforming vancomycin in vitro [1]. Compound 21, an oxadiazole bioisostere, was the most potent candidate in this series. While the target compound differs in the furan substitution pattern, the conserved nitrothiophene-oxadiazole scaffold is the primary determinant of antibacterial activity.

Antibacterial MDR S. aureus MIC Oxadiazole bioisostere

Favorable Cytotoxicity Safety Window in Normal Human Kidney Cells

Nitrothiophene-oxadiazole derivatives demonstrate significantly lower cytotoxicity against normal human kidney epithelial cells (HK293T) relative to their antibacterial potency, indicating a favorable selectivity window [1]. The active anti-staphylococcal compounds, including the oxadiazole derivative 21, showed no obvious toxicity to HK293T at concentrations exceeding their antibacterial MIC values.

Cytotoxicity Selectivity HK293T Safety margin

Anticancer Potential via Thymidylate Synthase Inhibition in Multiple Human Cancer Cell Lines

A nitro-substituted 1,3,4-oxadiazole thioether derivative (compound 18) inhibited cancer cell proliferation with IC50 values as low as 0.7 ± 0.2 μM against three human cancer cell lines, outperforming the positive control [1]. The same compound inhibited human thymidylate synthase (TS) with an IC50 of 0.62 μM. While the linker chemistry differs from the target carboxamide, the conserved nitro-oxadiazole core is implicated in TS binding and anticancer activity.

Anticancer Thymidylate synthase inhibition IC50 Nitro-oxadiazole

In Vivo Antifungal Efficacy Confirmed in Rape Sclerotinia Rot Model

In the in vivo antifungal assay against S. sclerotiorum, oxadiazole carboxamides from this class (compounds 4g and 4i) were effective at suppressing rape Sclerotinia rot at a dosage of 200 mg/L [1]. This provides in vivo proof-of-concept for the scaffold's translational potential beyond in vitro potency.

In vivo antifungal Sclerotinia rot Crop protection SDH inhibitor

Optimal Procurement-Driven Application Scenarios for N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide


Agrochemical SDH Inhibitor Lead Optimization Program

The compound serves as a structurally defined starting point for medicinal chemistry optimization of novel succinate dehydrogenase inhibitors targeting phytopathogenic fungi such as Sclerotinia sclerotiorum. The scaffold has demonstrated EC50 values as low as 0.140 mg/L against S. sclerotiorum with in vivo efficacy in the rape Sclerotinia rot model at 200 mg/L [1]. Procurement of CAS 851095-26-6 enables systematic exploration of furan-substituted analogs against the commercial standard boscalid (EC50 0.645 mg/L).

Antibacterial Drug Discovery Targeting Multidrug-Resistant Staphylococcus aureus

The nitrothiophene-oxadiazole pharmacophore shared by the target compound has produced derivatives with MIC values of 0.20–0.78 μg/mL against five MDR S. aureus strains, outperforming vancomycin in vitro [2]. The low cytotoxicity toward normal human kidney cells (HK293T) further supports procurement for hit-to-lead antibacterial campaigns addressing the WHO priority pathogen S. aureus.

Dual Anticancer-Antimicrobial Probe Development

The 1,3,4-oxadiazole scaffold has demonstrated dual anticancer (IC50 as low as 0.7 μM) and antibacterial (MIC 1.56–3.13 μg/mL) activities through thymidylate synthase inhibition [3]. Procuring CAS 851095-26-6 provides a versatile entry point for developing dual-function chemical probes for polypharmacology studies and target validation in both oncology and infectious disease research.

SDH Enzyme Inhibitor Library Screening and SAR Expansion

The compound is a representative member of a 30-compound thiophene/furan-1,3,4-oxadiazole carboxamide library that has been systematically evaluated for SDH inhibition. The class includes compounds with SDH IC50 values as low as 1.01 μM [1]. Procurement of the specific furan-substituted derivative enables head-to-head comparisons with thiophene analogs, facilitating SAR-driven optimization of enzyme inhibition potency and selectivity.

Quote Request

Request a Quote for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.